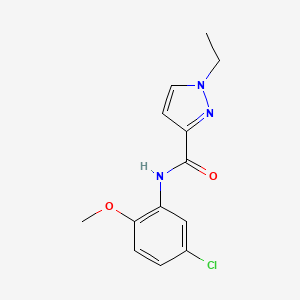

![molecular formula C21H14IN3O4 B5501530 6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazolinone derivatives are synthesized using various starting materials, such as isatoic anhydride, and through different reactions, including catalytic condensation and cyclization processes. For instance, the synthesis of 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones has been described, utilizing readily available materials and evaluating the application properties on textiles (Bhatti & Seshadri, 2004). Another example includes the iodine-catalyzed reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones and benzaldehydes in ionic liquids, yielding quinazolinone derivatives in high yields (Ma et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized using various spectroscopic techniques, including FTIR, NMR, and UV spectroscopy. These techniques help in confirming the structure and understanding the molecular interactions (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo a range of chemical reactions, including lithiation, which allows for the introduction of various substituents into the quinazolinone framework, thus modifying its chemical properties (Smith et al., 1996). These reactions are pivotal for synthesizing derivatives with desired biological activities.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields, including pharmaceuticals. These properties can be influenced by substituents on the quinazolinone nucleus.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, determine the utility of quinazolinone derivatives in medicinal chemistry and other applications. For example, derivatives exhibiting antimicrobial and anthelmintic activities have been synthesized, highlighting the chemical versatility of the quinazolinone scaffold (Dahiya et al., 2008).

科学的研究の応用

Synthesis and Application in Dye Production

One area of application for quinazolinone derivatives is in the synthesis of styryl and azo disperse dyes. Bhatti and Seshadri (2004) described the synthesis of 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones and their utilization in creating a range of styryl disperse dyes for polyester. These novel dyes, based on quinazolinone derivatives, were evaluated for their application properties on polyester and their fastness properties, although the outcomes in terms of fastness were found to be disappointing (Bhatti & Seshadri, 2004).

Corrosion Inhibition

Quinazolinone derivatives have also been investigated for their effectiveness as corrosion inhibitors. Errahmany et al. (2020) synthesized new compounds derived from quinazolinone and characterized them as good corrosion inhibitors for mild steel in 1.0 M HCl. These derivatives demonstrated significant inhibition efficiencies, which increased with concentration, highlighting their potential in protecting metals against corrosion (Errahmany et al., 2020).

Antimicrobial Properties

Furthermore, quinazolinone derivatives exhibit notable antimicrobial properties. Dahiya, Kumar, and Yadav (2008) reported the synthesis of peptide derivatives of iodoquinazolinones/nitroimidazoles and their antimicrobial and anthelmintic activities. Selected peptide ester derivatives showed higher antimicrobial activity against various pathogens, demonstrating the potential of quinazolinone derivatives in developing new antimicrobial agents (Dahiya et al., 2008).

Photodynamic Therapeutics

The study by Mikra et al. (2022) provides insights into the design of novel quinazolinone derivatives for potential use in photo-chemo or photodynamic therapeutics. They synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and assessed their photo-activity towards plasmid DNA, indicating the possibility of turning “on” and “off” photosensitization in drug development (Mikra et al., 2022).

特性

IUPAC Name |

6-iodo-3-(4-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14IN3O4/c1-13-2-5-15(6-3-13)24-19(10-7-16-8-11-20(29-16)25(27)28)23-18-9-4-14(22)12-17(18)21(24)26/h2-12H,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCFEFKRSOPATF-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)